Enhanced Acidity (pKa) of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde Relative to Non-Trifluoromethyl and Non-Brominated Salicylaldehydes
The predicted pKa of 5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde is 5.59±0.48, indicating significantly stronger acidity compared to 5-bromo-2-hydroxybenzaldehyde (pKa 7.96) and 3-(trifluoromethyl)salicylaldehyde (pKa 7.27) . This ~2.4 log unit decrease in pKa compared to the non-trifluoromethyl analog translates to over 250-fold greater acidity, a critical factor for reactivity in deprotonation-dependent transformations and for modulating pharmacokinetic properties in derived drug candidates [1]. The trifluoromethyl group's strong electron-withdrawing effect at the 3-position is the primary driver of this enhanced acidity [2].
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | pKa = 5.59±0.48 (predicted) |
| Comparator Or Baseline | 5-bromo-2-hydroxybenzaldehyde (pKa = 7.96); 3-(trifluoromethyl)salicylaldehyde (pKa = 7.27) |
| Quantified Difference | ΔpKa = -2.37 vs. 5-bromo-2-hydroxybenzaldehyde; ΔpKa = -1.68 vs. 3-(trifluoromethyl)salicylaldehyde |
| Conditions | Predicted pKa values derived from JChem calculations (ChemAxon) for the neutral form in aqueous solution. |
Why This Matters
The significantly lower pKa translates to a more acidic phenol, enabling more efficient deprotonation under mild conditions and potentially enhancing binding affinity in biological targets through stronger ionic interactions.
- [1] ChemBase. 5-bromo-2-hydroxybenzaldehyde (CAS 1761-61-1). Acid pKa: 7.965283 (JChem). View Source
- [2] ChemBase. 3-(Trifluoromethyl)salicylaldehyde (CAS 336628-67-2). Acid pKa: 7.274252 (JChem). View Source
